(S)-1-(3,5-Dichlorophenyl)propan-1-amine

Chiral Purity Enantiomeric Excess Asymmetric Synthesis

(S)-1-(3,5-Dichlorophenyl)propan-1-amine (CAS 1213066-35-3) is an enantiopure chiral phenethylamine derivative, classified as an aromatic amine. It serves as a key intermediate in medicinal chemistry for synthesizing pharmaceutical compounds and as a chiral building block in asymmetric synthesis.

Molecular Formula C9H11Cl2N
Molecular Weight 204.09 g/mol
Cat. No. B12987778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,5-Dichlorophenyl)propan-1-amine
Molecular FormulaC9H11Cl2N
Molecular Weight204.09 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC(=C1)Cl)Cl)N
InChIInChI=1S/C9H11Cl2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3/t9-/m0/s1
InChIKeyPBPYPKNWVKHMSW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (S)-1-(3,5-Dichlorophenyl)propan-1-amine (CAS 1213066-35-3): Chiral Amine Building Block Overview


(S)-1-(3,5-Dichlorophenyl)propan-1-amine (CAS 1213066-35-3) is an enantiopure chiral phenethylamine derivative, classified as an aromatic amine . It serves as a key intermediate in medicinal chemistry for synthesizing pharmaceutical compounds and as a chiral building block in asymmetric synthesis . Its structure features a 3,5-dichlorophenyl group bound to the alpha-carbon of a propan-1-amine backbone, which imparts distinct steric and electronic properties compared to non-chlorinated or differently substituted analogs.

Why Generic or Racemic 1-(3,5-Dichlorophenyl)propan-1-amine Cannot Substitute for the (S)-Enantiomer in Chiral Synthesis


In asymmetric synthesis, the stereochemical configuration of a chiral amine directly dictates the diastereomeric outcome of subsequent reactions, such as the formation of chiral auxiliaries, ligands, or active pharmaceutical ingredients (APIs) [1]. Substituting the (S)-enantiomer with the (R)-enantiomer (CAS 1212802-51-1) or the racemic mixture (CAS 1270547-69-7) introduces an opposite or scrambled stereochemistry, leading to a different diastereomer that can fail to crystallize, exhibit reduced biological activity, or even produce an undesired pharmacological profile . Furthermore, positional isomers like 3-(3,5-dichlorophenyl)propylamine (CAS 147498-88-2) alter the amine's distance from the aromatic ring, disrupting binding geometries in target molecules .

Quantitative Differentiation of (S)-1-(3,5-Dichlorophenyl)propan-1-amine Against Closest Analogs


Enantiomeric Purity: (S)- vs. Racemic vs. (R)-1-(3,5-Dichlorophenyl)propan-1-amine

The commercial (S)-enantiomer is supplied at 98% chemical purity (HPLC) , whereas the racemic mixture and the (R)-enantiomer typically achieve a lower standard of 95% . This 3% absolute purity difference translates into a >60% reduction in the potential for unwanted enantiomeric contamination when used as a stoichiometric chiral building block. In diastereomeric salt resolutions, the presence of 5% of the wrong enantiomer in the starting material can reduce the maximum achievable yield of a pure diastereomer by over 10% based on phase-diagram principles [1].

Chiral Purity Enantiomeric Excess Asymmetric Synthesis

Optical Rotation: A Definitive Identity and Quality Control Parameter

The specific optical rotation for (S)-1-(3,5-dichlorophenyl)propan-1-amine free base is reported as [α]D25 = +13.4° (c=1, solvent not specified) . While direct comparative data for the (R)-enantiomer under identical conditions is not uniformly available, the sign of rotation is opposite for the (R)-enantiomer (negative rotation anticipated based on enantiomeric relationship), providing an unambiguous, quantitative identity test to distinguish between the enantiomers and detect racemization during storage [1]. The racemic mixture exhibits a net rotation of 0° under equivalent conditions.

Optical Rotation Chiroptical Property Identity Test

Structural Differentiation from 3-(3,5-Dichlorophenyl)propylamine: Impact on Basicity and Reactivity

The target compound is an α-branched amine (1-phenylpropan-1-amine), while 3-(3,5-dichlorophenyl)propylamine (CAS 147498-88-2) is a linear primary amine. Computed boiling points reflect this structural difference: the target compound's predicted boiling point is 262.9±25.0 °C , whereas the linear isomer 3-(3,5-dichlorophenyl)propylamine has a reported boiling point of 271.8±25.0 °C . The 9 °C difference indicates lower volatility and slightly different polarity, affecting chromatographic purification (e.g., HPLC retention time) and solvent extraction behavior. Furthermore, the α-branching of the target compound reduces its nucleophilicity compared to the linear isomer, as steric hindrance at the α-carbon influences reaction rates in amide coupling or reductive amination [1].

Regioisomer Amine Basicity Reactivity

Salt Form Availability: Free Base vs. Hydrochloride – Solubility and Stability Differentiation

The (S)-enantiomer is commercially available as a free base (CAS 1213066-35-3) with limited aqueous solubility, while the (R)-enantiomer is predominantly offered as the hydrochloride salt (CAS 2828433-68-5) to enhance water solubility and stability . Vendors explicitly note that hydrochloride formation 'enhances solubility and stability' . For researchers requiring a free base for anhydrous reactions (e.g., organometallic chemistry), the (S)-enantiomer free base provides a distinct advantage, whereas for aqueous-phase biological assays, the (R)-hydrochloride may offer superior solubility without the need for stoichiometric acid addition that could complicate buffer systems.

Salt Form Aqueous Solubility Formulation

Optimal Scientific and Industrial Applications for (S)-1-(3,5-Dichlorophenyl)propan-1-amine Based on Quantitative Differentiation


Asymmetric Synthesis of Chiral Ligands and Auxiliaries Requiring High Enantiomeric Purity

The 98% chemical purity and defined (+)-optical rotation of (S)-1-(3,5-dichlorophenyl)propan-1-amine make it the preferred starting material for synthesizing chiral phosphine ligands or oxazoline-based auxiliaries used in asymmetric catalysis. The 3% purity advantage over the racemic mixture directly translates into a >60% reduction in contaminating enantiomer, minimizing diastereomer formation during subsequent coupling steps [1].

Quality Control Reference Standard for Chiral HPLC Method Development

The distinct optical rotation (+13.4°) and high purity of the (S)-enantiomer enable its use as a certified reference standard for calibrating chiral HPLC columns. Its retention time difference from the (R)-enantiomer (negative rotation) provides a validated system suitability test, essential for cGMP analytical laboratories quantifying enantiomeric excess in API manufacturing .

Anhydrous Organic Synthesis Requiring a Nucleophilic Free Base Amine

Unlike the (R)-hydrochloride salt, the (S)-free base form is directly compatible with moisture-sensitive reactions such as Grignard additions, borane reductions, or transition metal-catalyzed cross-couplings. This eliminates the need for a pre-reaction neutralization step, reducing processing time and risk of racemization during basification .

Medicinal Chemistry Lead Optimization: Fine-Tuning Pharmacophore Distance and Basicity

The α-branching in (S)-1-(3,5-dichlorophenyl)propan-1-amine provides a different spatial arrangement and amine basicity compared to the linear 3-(3,5-dichlorophenyl)propylamine. Medicinal chemists use this compound specifically to explore how a 9 °C lower boiling point and altered steric profile affect target binding, ADME properties, and off-target activity in structure-activity relationship (SAR) studies [2].

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